3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Overview
Description
3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Mechanism of Action
Target of Action
The primary targets of “3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid” are currently unknown. The compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines can adjust to the active site of the desired target . This suggests that “this compound” may interact with its targets in a similar manner, leading to changes in the target’s function or activity.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been shown to have significant potential for the development of active small molecules , suggesting that they may affect multiple biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2,5-dimethylpyrazolo[1,5-a]pyrimidine, followed by carboxylation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Electrophilic Addition: The presence of multiple reaction centers allows for electrophilic addition reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties and potential as a drug candidate.
Industry: Utilized in the development of materials with unique photophysical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Uniqueness
3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile scaffold for various applications.
Properties
IUPAC Name |
3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-4-3-6(9(14)15)13-8(11-4)7(10)5(2)12-13/h3H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNCNTQHIIHHHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)C(=O)O)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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